8-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a methyl group at the 8th position and a dihydroisoquinolinone framework. Isoquinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
The synthesis of 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several methods, with the following being prominent:
The synthesis typically involves:
The molecular formula for 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one is with a molecular weight of approximately 159.20 g/mol. The structure features:
The compound exhibits specific spectral characteristics:
8-Methyl-3,4-dihydroisoquinolin-1(2H)-one can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate pathways that regulate cellular functions, contributing to its potential biological activities like antimicrobial or anticancer effects .
Analytical techniques such as NMR and mass spectrometry provide detailed insights into its physical and chemical properties, confirming structural integrity during synthesis .
8-Methyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific applications:
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in natural product-inspired agrochemical and pharmaceutical design. This core framework mimics bioactive alkaloids while offering superior synthetic tractability and tunable physicochemical properties. As highlighted in studies targeting plant disease management, researchers synthesized 59 derivatives via the Castagnoli–Cushman reaction – a diastereoselective method enabling efficient installation of diverse substituents at the N2, C3, and C4 positions. Compound I23 (a brominated derivative) demonstrated exceptional antioomycete activity against Pythium recalcitrans (EC₅₀ = 14 μM), outperforming the commercial agent hymexazol (EC₅₀ = 37.7 μM) [1]. Mechanistic studies revealed that I23 disrupts pathogen membrane systems, confirmed through lipidomics and ultrastructural analysis [1].
Table 1: Bioactive 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
Compound | Biological Activity | Key Structural Features | Reference |
---|---|---|---|
I23 | Antioomycete (EC₅₀: 14 μM vs. P. recalcitrans) | C4-COOH, 3-phenyl, N-butyl | [1] |
D3 | PRMT5 inhibition (IC₅₀: <100 nM) | C3/C4-disubstitution, amide side chain | [4] |
9a | Anticonvulsant (ED₅₀: 63.31 mg/kg MES test) | Triazolyl fusion, hexyloxy chain | [7] |
Critical structure-activity relationship (SAR) insights from 3D-QSAR models emphasize the necessity of the C4-carboxyl group for antioomycete activity. Steric and electrostatic field analyses further guided optimization, demonstrating how minor substitutions significantly alter bioactivity [1]. This scaffold’s versatility is evidenced by its application across therapeutic areas: 8-Methyl-3,4-dihydroisoquinolin-1(2H)-one (CAS# 1082041-79-9) serves as a synthetic intermediate for anticancer agents, leveraging its electron-rich heterocyclic core for further functionalization [3] [10].
Isoquinolinone alkaloids represent historically significant pharmacophores, with natural analogs like salsolinol and noscapine underpinning their therapeutic relevance. Synthetic derivatives evolved from these natural templates to address limitations in bioavailability and target specificity. For example, anticonvulsant research identified 9a (9-hexyloxy-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3(2H)-one), which surpassed valproate in potency (ED₅₀ = 63.31 mg/kg) and safety (protective index >7.9) in maximal electroshock (MES) seizure models. Docking studies confirmed its binding to the GABAₐ receptor’s benzodiazepine site, validating the isoquinolinone core as a CNS drug scaffold [7].
In oncology, scaffold hopping from known protein arginine methyltransferase 5 (PRMT5) inhibitors yielded dihydroisoquinolinone-based candidates. Compound D3 exhibited nanomolar PRMT5 inhibition (IC₅₀ <100 nM), potent antiproliferative effects against Z-138 lymphoma cells, and in vivo efficacy in xenograft models [4]. Similarly, hybrid molecules like 46 (a tetrahydroisoquinoline-carboxamide derivative) achieved IC₅₀ values of 8.5 nM against PRMT5 by mimicking peptide substrates, highlighting the scaffold’s adaptability in epigenetic drug discovery [9].
Table 2: Evolution of Isoquinolinone-Based Drug Candidates
Era | Lead Compound | Therapeutic Area | Advancement Over Predecessors |
---|---|---|---|
Early Alkaloids | Noscapine | Antitussive | Natural product isolation |
2000–2010s | Valproate derivatives | Anticonvulsant | Broad-spectrum activity |
2010s–Present | 9a | Anticonvulsant | Higher potency (ED₅₀ 63.31 mg/kg) and safety |
2010s–Present | D3 | Anticancer (PRMT5 inhibitor) | Nanomolar inhibition, tumor regression in vivo |
The structural evolution of this scaffold—from natural alkaloids to synthetic derivatives like 8-methyl-3,4-dihydroisoquinolin-1(2H)-one—demonstrates how strategic modifications enhance target engagement. Methyl substitutions at C8 improve metabolic stability and logP profiles, optimizing pharmacokinetics in preclinical models [3] [10]. These advances underscore the scaffold’s enduring impact on rational drug design.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1